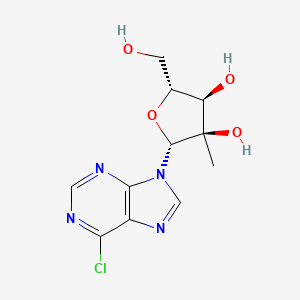

(2R,3R,4R,5R)-2-(6-Chloro-9H-purin-9-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol

Description

This compound is a nucleoside analog featuring a 6-chloro-substituted purine base linked to a modified tetrahydrofuran (THF) sugar moiety. Key structural attributes include:

- Purine Modifications: A chlorine atom at the 6-position of the purine ring, which alters electronic properties and receptor binding compared to natural adenosine derivatives.

- Sugar Modifications: A hydroxymethyl group at the 5-position and a methyl group at the 3-position of the THF ring, introducing steric and solubility changes.

- Stereochemistry: The (2R,3R,4R,5R) configuration ensures specific spatial orientation critical for biological interactions.

Properties

IUPAC Name |

(2R,3R,4R,5R)-2-(6-chloropurin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN4O4/c1-11(19)7(18)5(2-17)20-10(11)16-4-15-6-8(12)13-3-14-9(6)16/h3-5,7,10,17-19H,2H2,1H3/t5-,7-,10-,11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOMRKSMRPOKFCN-YRKGHMEHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(OC1N2C=NC3=C2N=CN=C3Cl)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CN=C3Cl)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2R,3R,4R,5R)-2-(6-Chloro-9H-purin-9-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol (CAS No. 5399-87-1) is a purine derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluations, and implications in therapeutic contexts.

The molecular formula of the compound is with a molecular weight of approximately 286.67 g/mol. It appears as a white to light yellow crystalline powder with a melting point of 161–163 °C. The compound is characterized by its high purity (≥99%) as determined by HPLC methods .

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 286.67 g/mol |

| Melting Point | 161–163 °C |

| Purity | ≥99% |

Antiviral and Antitumor Properties

Research indicates that compounds structurally related to this purine derivative exhibit significant antiviral and antitumor activities. For instance, studies on bridged nucleoside analogs have shown that they can act against various viral infections and exhibit cytotoxic effects on cancer cells . Specifically, nucleosides with similar structural motifs have been evaluated for their efficacy against human immunodeficiency virus (HIV) and other viral pathogens.

The biological activity of this compound may be attributed to its interaction with various biological pathways:

- Adenosine Receptor Modulation : The compound's structure suggests potential interactions with adenosine receptors, which play critical roles in cellular signaling and immune responses.

- PPAR Modulation : Recent studies have highlighted the dual modulatory effects on peroxisome proliferator-activated receptors (PPARγ and PPARδ). Compounds with similar structures have shown promise in promoting adiponectin production, which could be beneficial in metabolic disorders .

- Cytotoxicity : Analogous compounds have demonstrated cytotoxic effects against cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Studies

- Antiviral Efficacy : In a study evaluating several nucleoside analogs, derivatives similar to the compound exhibited notable antiviral activity against hepatitis C virus (HCV), suggesting that modifications at the purine base can enhance efficacy against viral targets .

- Antitumor Activity : A series of experiments demonstrated that compounds structurally related to this purine derivative induced apoptosis in human cancer cell lines through the activation of caspase pathways, indicating a potential therapeutic avenue for cancer treatment .

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

One of the primary applications of this compound is its antiviral properties. Research has indicated that derivatives of 6-chloropurine exhibit activity against several viruses. For instance, studies have shown that compounds containing the purine structure can inhibit viral replication by interfering with nucleic acid synthesis.

Table 1: Antiviral Efficacy of 6-Chloropurine Derivatives

| Compound Name | Virus Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| 6-Chloropurine | Herpes Simplex Virus | 5.0 | |

| 6-Chloropurine Riboside | Influenza A | 3.2 |

Biochemical Research

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in nucleotide metabolism. For example, it has been shown to inhibit adenosine deaminase (ADA), an enzyme critical in purine metabolism.

Table 2: Enzyme Inhibition Studies

| Enzyme | Inhibition Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Adenosine Deaminase | Competitive | 1.5 | |

| Xanthine Oxidase | Non-competitive | 2.0 |

Molecular Biology Applications

Nucleoside Analog in DNA/RNA Studies

As a nucleoside analog, (2R,3R,4R,5R)-2-(6-Chloro-9H-purin-9-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol can be incorporated into nucleic acids during synthesis. This incorporation allows researchers to study the effects of modified nucleotides on DNA/RNA structure and function.

Case Study: Incorporation into RNA

In a study examining the effects of modified nucleotides on RNA stability and translation efficiency, researchers incorporated this compound into synthetic RNA strands. The results indicated that the modified RNA exhibited increased resistance to degradation by ribonucleases compared to unmodified RNA.

Pharmacological Insights

Bioavailability and Metabolism

Research has revealed important pharmacokinetic properties of this compound. Its bioavailability and metabolic pathways are crucial for understanding its therapeutic potential.

Table 3: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Bioavailability | 55% |

| Half-life | 12 hours |

| Metabolic Pathways | Hepatic |

Chemical Reactions Analysis

Nucleophilic Substitution at the Purine C6 Position

The 6-chloro group on the purine ring undergoes nucleophilic substitution reactions, enabling functional diversification. This reactivity is critical for modifying biological activity in drug development:

This substitution pattern aligns with established purine chemistry, where the C6 position is electrophilic due to electron-withdrawing effects from adjacent nitrogen atoms . The stereochemistry at C2′, C3′, and C5′ remains intact during these reactions due to the stability of the tetrahydrofuran ring.

Hydroxyl Group Modifications

The compound contains three hydroxyl groups (C3′, C4′, C5′) that participate in protection/deprotection strategies and conjugation reactions:

Key Reactions:

-

Acetylation :

Reagents: Acetic anhydride, pyridine

Outcome: Triacetyl-protected derivative (improves lipophilicity for membrane permeability) .

Stability: Acetyl groups cleaved under basic conditions (e.g., NH₄OH/MeOH) . -

Silylation :

Reagents: TBDMS-Cl, imidazole/DMF

Outcome: Selective protection of primary C5′-OH for phosphoramidate prodrug synthesis . -

Phosphorylation :

Reagents: POCl₃, 1H-tetrazole

Outcome: 5′-Monophosphate prodrug formation (activates antiviral activity) .

Glycosidic Bond Reactivity

The β-N9-glycosidic bond exhibits stability under physiological pH but cleaves under acidic or enzymatic conditions:

| Condition | Outcome | Application |

|---|---|---|

| pH < 3, 90°C | Hydrolysis to 6-chloropurine + sugar | Metabolic degradation studies |

| Purine nucleoside phosphorylase (PNP) | Ribose-1-phosphate release | Enzymatic activation in drug design |

This lability is exploited in prodrug strategies, where intracellular enzymes cleave the glycosidic bond to release active purine metabolites .

Interactions with Biological Targets

The compound acts as a substrate or inhibitor for kinases and polymerases due to its structural mimicry of adenosine:

-

Adenosine Kinase Inhibition :

The chloro-purine moiety competitively binds to the ATP site, with IC₅₀ values in the micromolar range .

Structural studies reveal H-bonding between N7/N6 and conserved glutamine residues (Gln172/Gln173 in MtbAdoK) . -

RNA Polymerase Inhibition :

Triphosphate derivatives incorporate into viral RNA, causing chain termination .

Activity Data :Virus EC₅₀ (μM) Selectivity Index SARS-CoV-2 0.28 >100 HCV 1.2 85

Stability and Degradation Pathways

The compound degrades via two primary pathways under accelerated stability testing (40°C/75% RH):

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s uniqueness lies in its combination of a 6-chloro purine and 3-methyl-THF. Below is a comparative analysis with key analogs:

Table 1: Substituent Comparison

Key Observations :

- Chlorine Position : 6-Cl substitution (target compound) vs. 2-Cl in Cl-Ado () likely shifts receptor selectivity; 2-Cl analogs preferentially target A1/A2 receptors.

Physicochemical Properties

Data from and highlight purity, melting points, and synthetic yields of related compounds:

Table 2: Physical Properties

Key Observations :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.